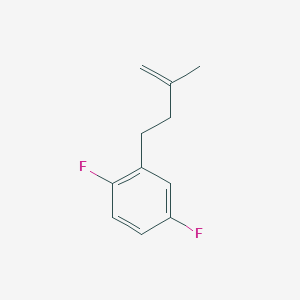

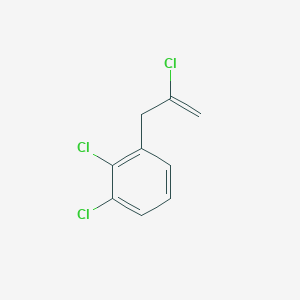

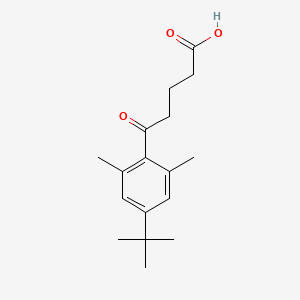

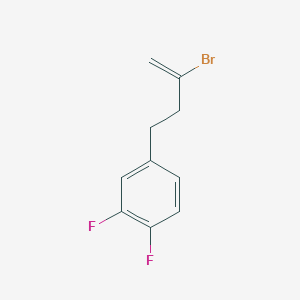

2-Bromo-4-(3,4-difluorophenyl)-1-butene

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Radical Formation and Surface Chemistry

A study explored the reactions of similar compounds on oxygen-covered Mo(110) surfaces to investigate the lifetimes of radical intermediates. This research provides insights into the behavior of radicals formed from halogenated compounds in heterogeneous oxidation catalysis. The formation and rearrangement of radical species on surfaces can inform the development of new catalytic processes and materials (Levinson et al., 2001).

Epoxidation and Chemical Transformations

The epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, followed by reaction with sodium hypohalites, demonstrated the cleavage of the carbon skeleton and the formation of polyfluorocarboxylic acid sodium salts. This process, involving complex fluorinated compounds, showcases the utility of halogenated butenes in synthesizing epoxides and investigating their subsequent transformations (Zapevalov et al., 2004).

Synthesis of Photochromic Compounds

A novel application involves the synthesis of a photochromic compound, 1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl] perfluorocyclopentene, from a precursor that shares similarities with 2-Bromo-4-(3,4-difluorophenyl)-1-butene. This compound demonstrates the potential for creating materials that change color in response to light, with possible applications in photonic devices and sensors (Liu et al., 2008).

Applications in Organic Synthesis

Another study investigated the reactivity of a disilyne compound with π-bonds, leading to the stereospecific addition and a new route to an isolable 1,2-disilabenzene. This work highlights the broad utility of halogenated butenes in synthesizing novel organosilicon compounds, contributing to advancements in materials science and organic synthesis (Kinjo et al., 2007).

Fluorinated Materials Synthesis

The transformation of halogenated butenes into multisubstituted alkenes with a tetrafluoroethylene fragment through Heck reactions and Suzuki-Miyaura cross-coupling reactions was established. This process underscores the significance of halogenated butenes in synthesizing structurally unique fluorinated materials, which are valuable in pharmaceuticals, agrochemicals, and materials science (Sakaguchi et al., 2017).

Eigenschaften

IUPAC Name |

4-(3-bromobut-3-enyl)-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHDMTNKLHKYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=C(C=C1)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.